3-Bromo-5-chloro-4-methylpyridin-2-amine
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Overview
Description
“3-Bromo-5-chloro-4-methylpyridin-2-amine” is a chemical compound with the molecular formula C6H6BrClN2. It has a molecular weight of 221.48200 . This compound is also known by the name "2-Amino-3-bromo-5-chloro-4-methylpyridine" .
Molecular Structure Analysis
The molecular structure of “3-Bromo-5-chloro-4-methylpyridin-2-amine” consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring is substituted with bromo, chloro, methyl, and amino groups .Scientific Research Applications
Selective Amination Processes
A key area of research is the development of selective amination processes for polyhalopyridines. One study demonstrated the catalyzed amination of 5-bromo-2-chloropyridine using a palladium-Xantphos complex, which predominantly yields 5-amino-2-chloropyridine with excellent chemoselectivity (Ji, Li, & Bunnelle, 2003).
Regioselective Reactions
Research on the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methyl-pyrimidine revealed the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as a main product. This process underscores the importance of understanding regioselectivity in the synthesis of complex chemical structures (Doulah et al., 2014).
Chemoselective Functionalization
Another study focused on the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine. The research highlighted catalytic amination conditions that afford exclusively the bromide substitution product, demonstrating the ability to selectively target specific halogen atoms in complex molecules for substitution reactions (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
Synthesis of Derivatives
Efforts to synthesize novel pyridine-based derivatives through Suzuki cross-coupling reactions have been documented. These reactions aim to produce a series of new pyridine compounds, exploring the potential of 3-Bromo-5-chloro-4-methylpyridin-2-amine as a precursor in the synthesis of compounds with possible biological activities (Ahmad et al., 2017).
Crystal Structure Analysis
The study of crystal structures is also a significant application. For example, research on the crystal structure of related compounds, such as 2-bromo-4-chloro-6-[(4-methylpyridin-2-ylimino)methyl]phenol, provides insights into the molecular configurations and potential reactivity of such compounds (Wang, Nong, Sht, & Qi, 2008).
Safety and Hazards
“3-Bromo-5-chloro-4-methylpyridin-2-amine” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .
properties
IUPAC Name |
3-bromo-5-chloro-4-methylpyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2/c1-3-4(8)2-10-6(9)5(3)7/h2H,1H3,(H2,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJIALCPQCHFFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1Cl)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40682400 |
Source
|
Record name | 3-Bromo-5-chloro-4-methylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40682400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.48 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-chloro-4-methylpyridin-2-amine | |
CAS RN |
1199773-28-8 |
Source
|
Record name | 3-Bromo-5-chloro-4-methyl-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1199773-28-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-5-chloro-4-methylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40682400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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